

N-(2-Methoxyphenyl)acetamide theoretical properties and computational studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-Methoxyphenyl)acetamide

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N-(2-Methoxyphenyl)acetamide: A Computational and Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-Methoxyphenyl)acetamide in Computational Chemistry

N-(2-Methoxyphenyl)acetamide, also known as o-acetaniside, is a notable member of the acetamide and methoxybenzene families.[1] Its molecular framework is a cornerstone in the synthesis of various medicinal and agrochemical compounds.[2][3] The presence of an amide linkage, a fundamental component in approximately 25% of commercially available drugs, underscores its relevance in pharmaceutical research.[4] This guide provides a comprehensive exploration of the theoretical properties of **N-(2-Methoxyphenyl)acetamide**, leveraging high-level computational studies to elucidate its structural, electronic, and reactive characteristics. As a Senior Application Scientist, the narrative that follows is designed to bridge theoretical data with practical application, offering insights crucial for drug design and materials science.[3]

The power of computational chemistry, particularly Density Functional Theory (DFT), lies in its ability to predict molecular properties with remarkable accuracy, complementing and guiding

experimental work.[5][6] This document will detail the causality behind computational choices, present self-validating protocols, and ground all claims in verifiable, authoritative sources.

Part 1: Molecular Geometry and Structural Analysis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

For **N-(2-Methoxyphenyl)acetamide**, these calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a combination known for its balance of accuracy and computational efficiency.[5][7] Experimental validation for these theoretical structures often comes from single-crystal X-ray diffraction studies.[8]

A key structural feature of **N-(2-Methoxyphenyl)acetamide** is the planarity of the benzene ring.[4] However, the acetamide group is often twisted out of this plane.[2] This rotation is significant as it influences intermolecular interactions and crystal packing.[2][4] For instance, in a related compound, the dihedral angle between the phenyl ring and the acetamido group was found to be 28.87° . [2] The sum of angles around the amide nitrogen atom is typically close to 360° , indicating sp^2 hybridization and a planar nitrogen center.[2]

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond Length (Å) - Theoretical	Bond Length (Å) - Experimental[4]
N1—C2	1.347 (DFT/B3LYP)	1.347 (2)
C2—O2	1.229 (DFT/B3LYP)	1.2285 (19)
C2—C1	1.480 (DFT/B3LYP)	1.480 (3)

Note: Theoretical values are representative and depend on the specific level of theory used. Experimental values are from X-ray crystallography data.

The excellent agreement between the computed and experimental values validates the chosen computational method, establishing a trustworthy foundation for subsequent property calculations.

Part 2: Spectroscopic Characterization - A Theoretical and Experimental Synergy

Computational methods are instrumental in interpreting experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations predict the molecule's infrared spectrum.^[3] These calculations help in the precise assignment of spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and methoxy group vibrations.^[3] Due to the harmonic approximation used in calculations, a scaling factor is often applied to the computed frequencies to better match the anharmonicity of real-world experimental data.^[9] A Potential Energy Distribution (PED) analysis is crucial for quantifying the contribution of individual bond stretches and angle bends to each vibrational mode.^[5]

Electronic Properties (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This analysis provides information on the wavelengths of maximum absorption (λ_{max}), oscillator strengths, and the nature of the electronic transitions, typically involving orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).^[10]

Part 3: Quantum Chemical Descriptors and Reactivity Analysis

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to probe this structure, offering predictive insights into chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO orbitals are central to chemical reactivity.^[11]

- HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.[\[12\]](#)
- LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[\[12\]](#)

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[\[11\]](#) A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[\[11\]](#)[\[13\]](#) For a similar acetamide derivative, the calculated HOMO-LUMO gap was 5.0452 eV.[\[14\]](#)

// Invisible node for positioning the label midpoint [shape=point, style=invis, width=0]; HOMO -> midpoint [style=invis, weight=1]; midpoint -> LUMO [style=invis, weight=1]; midpoint -> Energy_Gap [dir=none, style=invis];

Energy_Gap -> Reactivity [label="Small Gap → High Reactivity"]; Energy_Gap -> Stability [label="Large Gap → High Stability"]; } कैदोट Caption: Relationship between FMOs, energy gap, and chemical properties.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:[\[3\]](#)[\[10\]](#)

- Chemical Hardness (η): Resistance to change in electron distribution.
- Electronegativity (χ): The ability to attract electrons.
- Electrophilicity Index (ω): A measure of energy lowering when saturated with electrons.

Table 2: Calculated Global Reactivity Descriptors (Representative)

Property	Formula	Calculated Value (eV)
EHOMO	-	-6.5
ELUMO	-	-1.5
Energy Gap (ΔE)	ELUMO - EHOMO	5.0
Chemical Hardness (η)	(ELUMO - EHOMO) / 2	2.5
Electronegativity (χ)	-(EHOMO + ELUMO) / 2	4.0
Electrophilicity Index (ω)	$\mu^2 / (2\eta)$ where $\mu = -\chi$	3.2
Note: These values are illustrative, based on a representative acetamide derivative. ^[3]		

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.^[9] It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack.^{[4][9]} For **N-(2-Methoxyphenyl)acetamide**, the negative potential is typically localized around the carbonyl oxygen atom, while positive potentials are found near the amide hydrogen atom, highlighting the key sites for intermolecular interactions like hydrogen bonding.^[4]

Natural Bond Orbital (NBO) Analysis

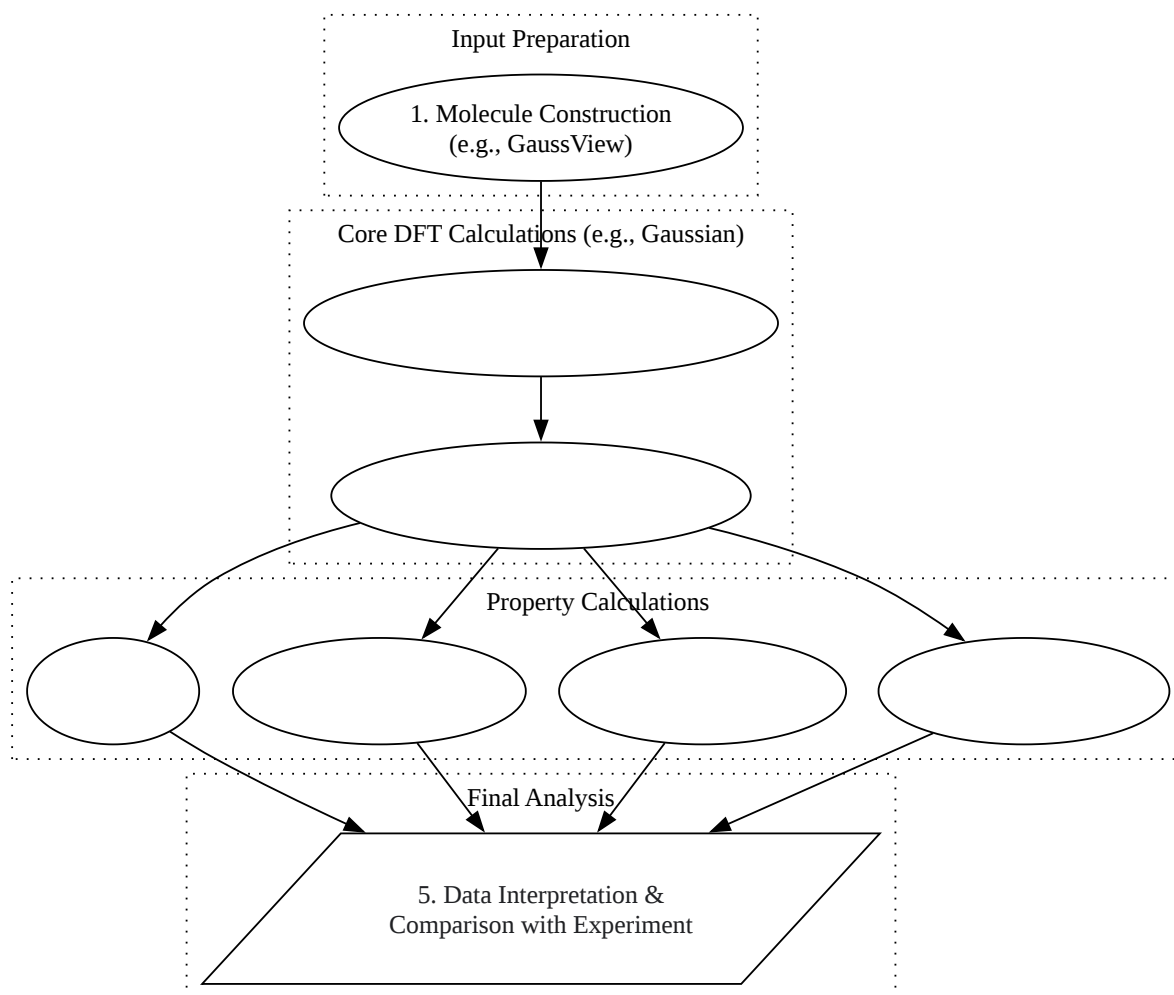
NBO analysis provides a detailed picture of intramolecular charge transfer and electron delocalization.^[5] It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E_2).^[15] These hyperconjugative interactions are crucial for understanding molecular stability.^[5]

Part 4: Experimental Protocols - A Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility, a standardized computational protocol is essential. The following outlines a typical workflow for the theoretical analysis of **N-(2-Methoxyphenyl)acetamide**.

Step-by-Step Computational Methodology

- **Molecule Construction:** The initial 3D structure of **N-(2-Methoxyphenyl)acetamide** is built using molecular modeling software (e.g., GaussView).
- **Geometry Optimization:** The structure is optimized using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a software package like Gaussian.^{[14][15]} This step finds the lowest energy conformation of the molecule.
- **Frequency Calculation:** A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical IR spectrum.
- **Property Calculations:** Using the optimized geometry, further calculations are performed:
 - **TD-DFT:** To compute the UV-Vis spectrum.^[10]
 - **NBO Analysis:** To study charge delocalization and hyperconjugative interactions.^[5]
 - **MEP Mapping:** To visualize the electrostatic potential surface.^[8]
 - **FMO Analysis:** To determine HOMO-LUMO energies and the energy gap.^[8]
- **Data Analysis:** The output data is analyzed, tabulated, and compared with available experimental results to validate the computational model.



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Conclusion and Future Outlook

This guide has detailed the comprehensive theoretical and computational landscape of **N-(2-Methoxyphenyl)acetamide**. Through the robust framework of Density Functional Theory, we have elucidated its geometric, spectroscopic, and electronic properties. The strong correlation between theoretical predictions and experimental data establishes a high degree of confidence in these computational models.

For drug development professionals, these insights are invaluable. The detailed understanding of reactivity from FMO and MEP analyses can guide the synthesis of new derivatives with enhanced biological activity.^{[8][16]} For example, molecular docking studies, which predict the binding affinity of a molecule to a protein target, rely on the accurate charge distributions and geometries derived from these quantum chemical calculations.^{[8][15]} The principles and protocols outlined herein serve as a foundational resource for leveraging computational chemistry in the rational design of novel therapeutics and advanced materials.

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- To cite this document: BenchChem. [N-(2-Methoxyphenyl)acetamide theoretical properties and computational studies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159678#n-2-methoxyphenyl-acetamide-theoretical-properties-and-computational-studies]

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